

Technical Guide: H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B556535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **H-DL-Phe(4-Me)-OH**, a non-canonical amino acid derivative of phenylalanine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Compound Data

H-DL-Phe(4-Me)-OH, also known as 4-Methyl-DL-phenylalanine, is a derivative of the essential amino acid phenylalanine, featuring a methyl group substitution at the para position of the phenyl ring. This modification imparts unique steric and electronic properties, making it a valuable building block in the design of novel peptides and therapeutic agents.[\[1\]](#)

Physicochemical Properties

The fundamental molecular and physical properties of **H-DL-Phe(4-Me)-OH** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[2] [3] [4]
Molecular Weight	179.22 g/mol	[2] [3]
CAS Number	4599-47-7	[3]
Appearance	White to off-white solid/powder	[1]
Purity	≥98%	[1] [3]

Experimental Protocols

The synthesis of non-canonical amino acids like **H-DL-Phe(4-Me)-OH** can be achieved through various established organic chemistry methodologies. The Strecker synthesis is a classic and versatile method for producing racemic α -amino acids from aldehydes.[\[2\]](#)[\[5\]](#)[\[6\]](#)

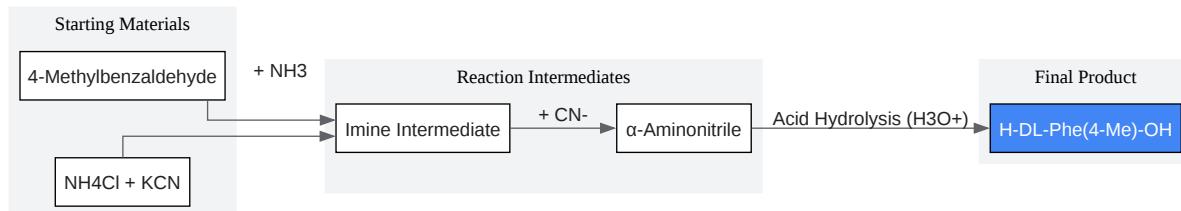
General Protocol: Strecker Synthesis of H-DL-Phe(4-Me)-OH

This protocol outlines the general steps for the synthesis of 4-Methyl-DL-phenylalanine, starting from 4-methylbenzaldehyde.

Materials:

- 4-methylbenzaldehyde
- Ammonium chloride (NH₄Cl)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Aqueous acid (e.g., HCl) for hydrolysis
- Appropriate solvents (e.g., ethanol, water)

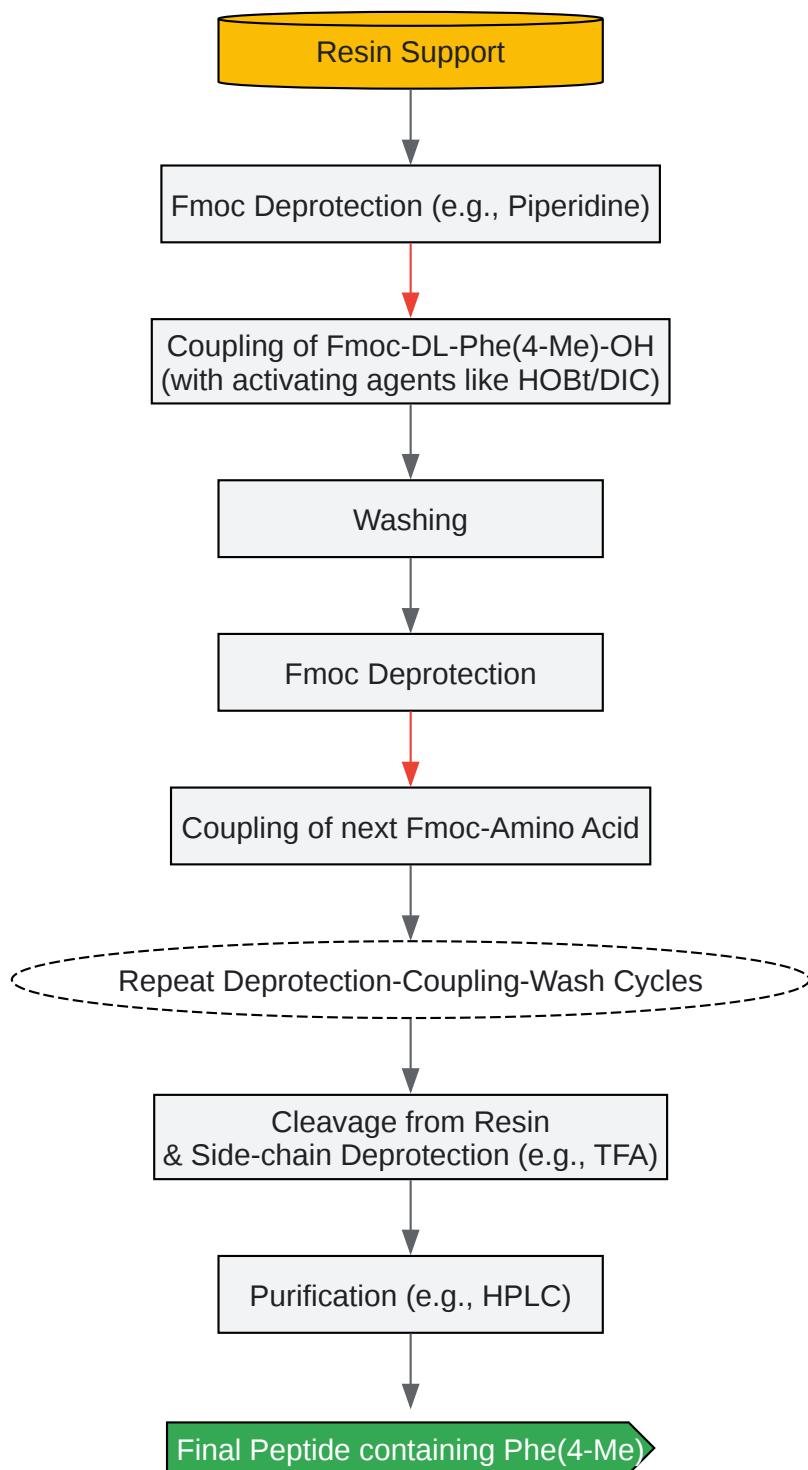
Procedure:


- Imine Formation:

- Dissolve 4-methylbenzaldehyde in a suitable solvent.
- Add an aqueous solution of ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia and a mild acid.[7]
- The aldehyde reacts with ammonia to form an imine intermediate in situ.[6]
- α-Aminonitrile Formation:
 - The cyanide ion (from KCN) acts as a nucleophile and attacks the electrophilic carbon of the imine.[6]
 - This reaction forms the corresponding α-aminonitrile, 2-amino-3-(p-tolyl)acetonitrile.
- Hydrolysis:
 - The α-aminonitrile is then subjected to hydrolysis under acidic conditions (e.g., refluxing with concentrated HCl).
 - The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product, **H-DL-Phe(4-Me)-OH**.[2][5]
 - The final product is a racemic mixture of the D- and L-enantiomers.

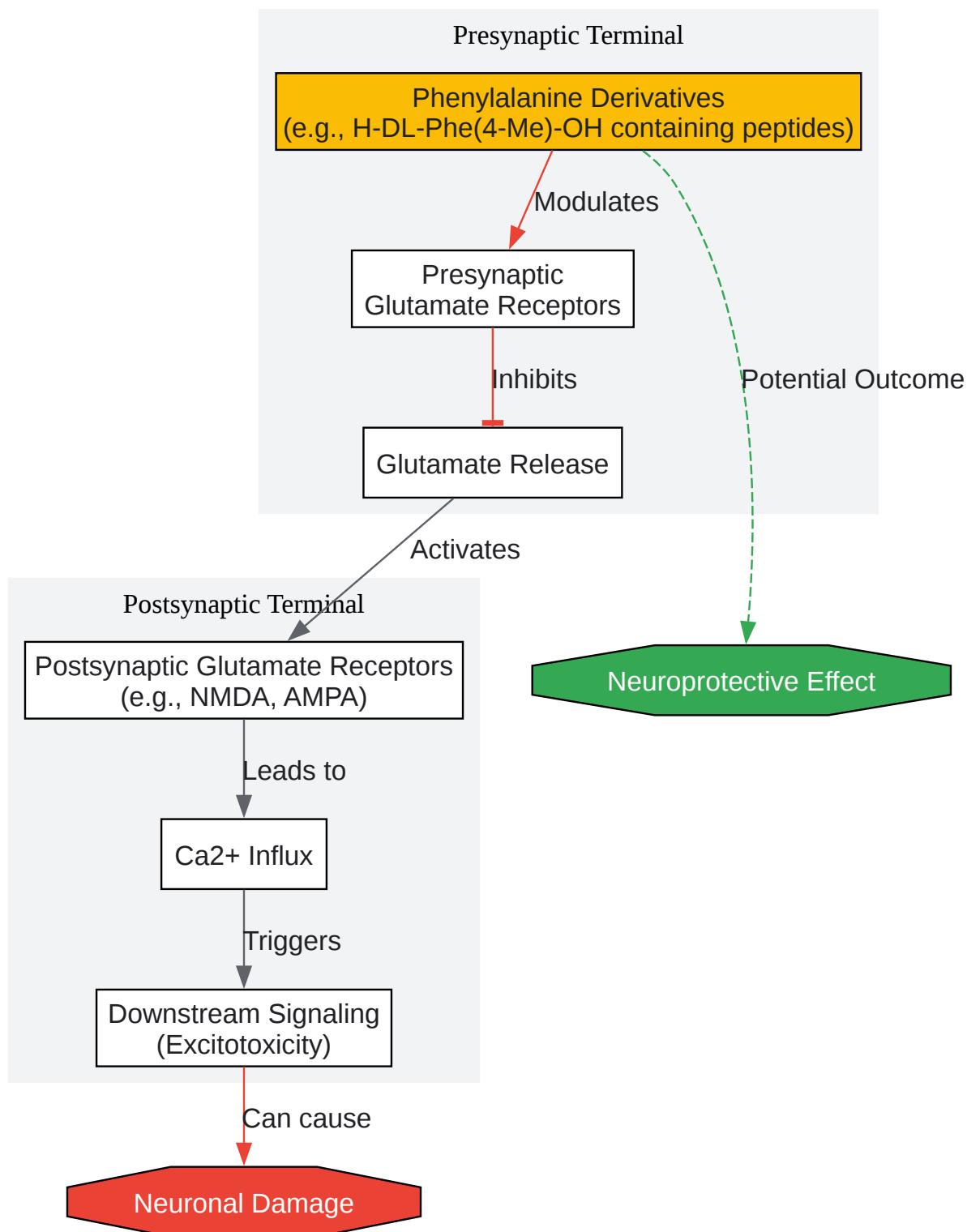
Note: The Strecker synthesis involves the use of highly toxic cyanides and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Visualization of Key Processes


Diagrams generated using Graphviz provide a clear visual representation of the synthesis workflow and a potential biological signaling pathway of interest.

[Click to download full resolution via product page](#)

Caption: Workflow of the Strecker synthesis for **H-DL-Phe(4-Me)-OH**.


Incorporating unnatural amino acids like **H-DL-Phe(4-Me)-OH** into peptides is a key application, often accomplished via Solid-Phase Peptide Synthesis (SPPS).[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for incorporating **H-DL-Phe(4-Me)-OH** into a peptide chain via Fmoc-based SPPS.

Relevance in Drug Development and Neuroscience

Phenylalanine derivatives are of significant interest in neuroscience and drug development. High concentrations of phenylalanine can impact the synthesis of crucial monoamine neurotransmitters like dopamine and serotonin by competitively inhibiting their precursor transport across the blood-brain barrier.^[10] Furthermore, certain halogenated derivatives of phenylalanine have demonstrated neuroprotective effects by modulating excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate receptor overactivation, such as ischemia.^[11] The incorporation of 4-methyl-phenylalanine into peptides can enhance their hydrophobic characteristics and conformational stability, which is advantageous in designing drugs targeting neurological disorders or specific enzymes and receptors.^[1]

[Click to download full resolution via product page](#)

Caption: Potential modulatory role of phenylalanine derivatives on glutamatergic signaling, leading to neuroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: H-DL-Phe(4-Me)-OH (4-Methyl-DL-phenylalanine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556535#h-dl-phe-4-me-oh-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com